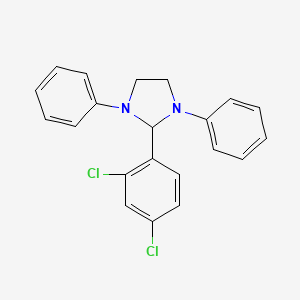
2-(2,4-Dichlorophenyl)-1,3-diphenylimidazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichlorophenyl)-1,3-diphenylimidazolidine is a heterocyclic compound that belongs to the imidazolidine family This compound is characterized by the presence of a five-membered ring containing two nitrogen atoms and three carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-1,3-diphenylimidazolidine typically involves the reaction of aniline derivatives with dialkyl carbodiimides and bis(imidoyl) chlorides. This tandem reaction leads to the formation of functionalized imidazolidines in moderate to good yields . The reaction conditions often include the use of copper (II) oxide nanoparticles as a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Dichlorophenyl)-1,3-diphenylimidazolidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine oxides, while reduction could produce imidazolidine hydrides. Substitution reactions can lead to various substituted imidazolidine derivatives.
Applications De Recherche Scientifique
2-(2,4-Dichlorophenyl)-1,3-diphenylimidazolidine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(2,4-Dichlorophenyl)-1,3-diphenylimidazolidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways and the inhibition of cell growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-(2,4-Dichlorophenyl)-1,3-diphenylimidazolidine is unique due to its specific substituents, which confer distinct chemical properties and potential applications. Its combination of 2-(2,4-dichlorophenyl) and 1,3-diphenyl groups makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
73941-40-9 |
|---|---|
Formule moléculaire |
C21H18Cl2N2 |
Poids moléculaire |
369.3 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenyl)-1,3-diphenylimidazolidine |
InChI |
InChI=1S/C21H18Cl2N2/c22-16-11-12-19(20(23)15-16)21-24(17-7-3-1-4-8-17)13-14-25(21)18-9-5-2-6-10-18/h1-12,15,21H,13-14H2 |
Clé InChI |
SGUVQQFJLSWRMY-UHFFFAOYSA-N |
SMILES |
C1CN(C(N1C2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
SMILES canonique |
C1CN(C(N1C2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Key on ui other cas no. |
73941-40-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















